molecular formula C16H21NO3 B12100866 (R)-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate

(R)-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate

Cat. No.: B12100866
M. Wt: 275.34 g/mol
InChI Key: VXCZMGHTEDGIIW-UHFFFAOYSA-N
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Description

®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound includes a piperidine ring, a phenyl group, and a tert-butyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Esterification: The tert-butyl ester is formed through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.

    2-oxo-6-phenylpiperidine-1-carboxylate derivatives: Compounds with similar structures but different substituents.

Uniqueness

®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group

Biological Activity

(R)-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate, with the CAS number 1956436-99-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H21_{21}NO3_3
  • Molecular Weight : 275.34 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a phenyl group, along with a carbonyl functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, research indicated that it could inhibit cell proliferation in human multiple myeloma RPMI 8226 cells with an IC50_{50} value of approximately 0.45 mg/mL after 24 hours of treatment .

The mechanism by which this compound exerts its effects appears to involve the inhibition of proteasome activity. This inhibition leads to increased levels of pro-apoptotic factors within the cell, promoting apoptosis in cancer cells .

Case Studies and Experimental Data

  • Cell Viability Assays :
    • In vitro studies using MTT assays showed that the compound significantly reduced cell viability in RPMI 8226 cells over time. The IC50_{50} values were observed to decrease from 61 µM at 24 hours to as low as 15 µM at 72 hours, indicating a time-dependent effect on cell death .
  • Proteasome Inhibition :
    • The compound was evaluated for its ability to inhibit proteasome function in treated cells. Results showed that it induced significant apoptosis through this pathway, highlighting its potential as a therapeutic agent in oncology .
  • Comparative Analysis :
    • A comparative study involving several derivatives of piperidine compounds revealed that this compound was among the most effective in inducing cell death at lower concentrations compared to other tested compounds .

Data Table

Parameter Value
CAS Number1956436-99-9
Molecular FormulaC16_{16}H21_{21}NO3_3
Molecular Weight275.34 g/mol
IC50_{50} (RPMI 8226 Cells)~0.45 mg/mL (24h)
Mechanism of ActionProteasome inhibition

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 2-oxo-6-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-13(10-7-11-14(17)18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3

InChI Key

VXCZMGHTEDGIIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

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